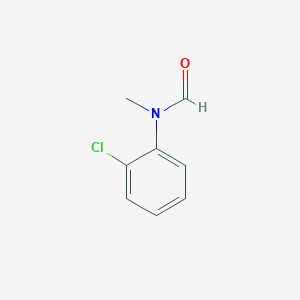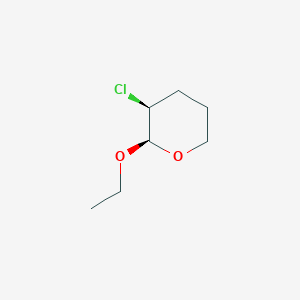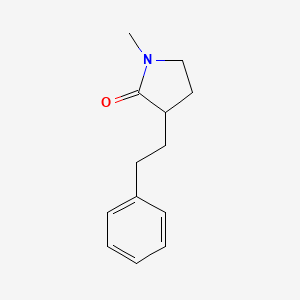
1-Methyl-3-phenethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenethylpyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a pyrrolidinone ring substituted with a methyl group at the nitrogen atom and a phenethyl group at the third carbon atom. Pyrrolidinones are known for their diverse biological activities and are commonly found in both natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenethylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a typical method might involve the reaction of a phenethylamine derivative with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient cyclization and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-Methyl-3-phenethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit certain enzymes, leading to a decrease in the production of specific metabolites.
Comparison with Similar Compounds
1-Methyl-3-phenethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: The parent compound without the methyl and phenethyl substitutions.
N-Methylpyrrolidin-2-one: A similar compound with only a methyl group at the nitrogen atom.
3-Phenethylpyrrolidin-2-one: A derivative with only a phenethyl group at the third carbon atom.
Uniqueness: The presence of both the methyl and phenethyl groups in this compound imparts unique chemical and biological properties, making it distinct from other pyrrolidinone derivatives. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
21053-47-4 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-methyl-3-(2-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-14-10-9-12(13(14)15)8-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
InChI Key |
RPDHVXXMIXQHIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


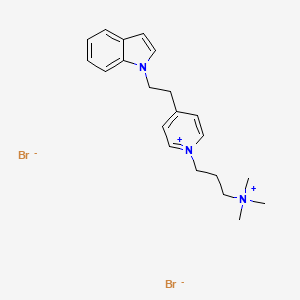
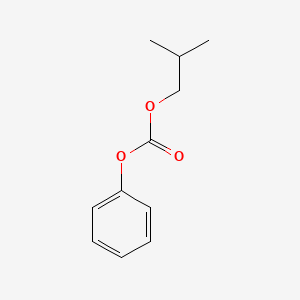
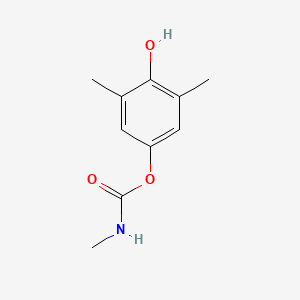
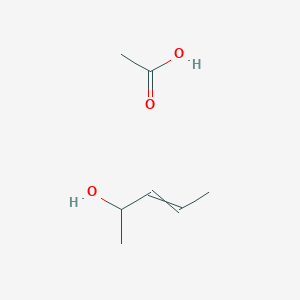
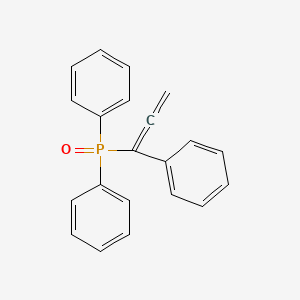
![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)
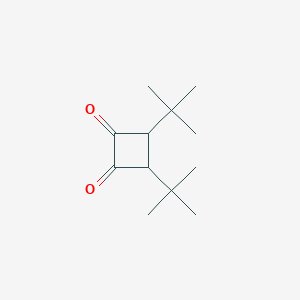
![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)
![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
